molecular formula C19H21Cl2N3O4S B298090 N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide

Katalognummer: B298090
Molekulargewicht: 458.4 g/mol
InChI-Schlüssel: XLGJXTMGXXGMHZ-WSDLNYQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPM is a sulfonamide-based compound that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.

Wirkmechanismus

The mechanism of action of N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, which is required for DNA synthesis. This compound has also been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of this compound is its potential toxicity, which requires careful evaluation in preclinical studies.

Zukünftige Richtungen

There are several future directions for research on N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide, including the development of new synthetic methods, the evaluation of its potential as a cancer therapy in clinical trials, and the investigation of its mechanism of action. Other potential applications of this compound include the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Overall, this compound is a promising compound with significant potential for therapeutic applications.

Synthesemethoden

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline with propoxybenzaldehyde followed by the addition of hydrazine hydrate and methanesulfonic acid. Another method involves the reaction of 3,5-dichloroaniline with propoxybenzaldehyde hydrazone, followed by the addition of methanesulfonic acid. Both of these methods have been shown to yield this compound in high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit tumor growth in animal models of cancer.

Eigenschaften

Molekularformel

C19H21Cl2N3O4S

Molekulargewicht

458.4 g/mol

IUPAC-Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21Cl2N3O4S/c1-3-8-28-18-6-4-14(5-7-18)12-22-23-19(25)13-24(29(2,26)27)17-10-15(20)9-16(21)11-17/h4-7,9-12H,3,8,13H2,1-2H3,(H,23,25)/b22-12+

InChI-Schlüssel

XLGJXTMGXXGMHZ-WSDLNYQXSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

Kanonische SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.